5-{[(4,6-Dimethoxypyrimidin-5-yl)methyl]amino}-2-methoxyphenol
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Description
A more environmentally friendly route involves using dimethyl carbonate (DMC) as a methylating agent. Under optimized conditions, ADM can be synthesized from ADH using DMC, potassium carbonate, and a phase transfer catalyst. This method avoids toxic reagents and minimizes waste production .
Molecular Structure Analysis
The molecular structure of 5-{[(4,6-Dimethoxypyrimidin-5-yl)methyl]amino}-2-methoxyphenol consists of a pyrimidine ring with two methoxy groups (at positions 4 and 6) and an amino group (attached to the pyrimidine ring). The phenolic moiety adds complexity to its structure. Researchers have determined the crystal structure, which provides insights into its spatial arrangement .
Chemical Reactions Analysis
This compound’s reactivity is of interest. Its phenolic hydroxyl group may participate in various reactions, including O-alkylation, esterification, and condensation. Further studies are needed to explore its full chemical behavior and potential applications .
Physical and Chemical Properties Analysis
- Molecular Weight : Approximately 291.307 g/mol.
Future Directions
: Zhen Xiong, Minghao Zhou & Guomin Xiao. “Synthesis of 2-amino-4,6-dimethoxypyrimidine with dimethyl carbonate as methylating agent.” Research on Chemical Intermediates, 40(2014), 1789–1797. Link : Crystal structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine. New Crystal Structures, 235(2020), 1–2. Link : 5-{[(4,6-Dimethoxypyrimidin-5-yl)methyl]amino}-2-methoxyphenol. FujiFilm Wako Pure Chemical Corporation. Link : Buy 5-{[(4,
Properties
IUPAC Name |
5-[(4,6-dimethoxypyrimidin-5-yl)methylamino]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-19-12-5-4-9(6-11(12)18)15-7-10-13(20-2)16-8-17-14(10)21-3/h4-6,8,15,18H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEYPOJSUPBOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=C(N=CN=C2OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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